molecular formula C21H24N4O5S B14011389 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- CAS No. 65240-98-4

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)-

Cat. No.: B14011389
CAS No.: 65240-98-4
M. Wt: 444.5 g/mol
InChI Key: YEJPBZOMYDQIJR-UHFFFAOYSA-N
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Description

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- is a complex organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a phenothiazine core and carboxamide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- typically involves multiple steps. One common method includes the following steps:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.

    Introduction of the Carboxamide Group: The phenothiazine core is then reacted with chloroformamide under basic conditions to introduce the carboxamide group.

    Addition of N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl) Groups: The final step involves the reaction of the intermediate product with N,N-bis(2-hydroxyethyl)methylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenothiazine core.

    Reduction: Reduction reactions can occur at the carboxamide groups, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions are common, especially at the aromatic rings of the phenothiazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve the use of strong acids or bases, depending on the nature of the substituent.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antiemetic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to interact with dopamine receptors, thereby exerting antipsychotic effects. The carboxamide groups may enhance the binding affinity and specificity of the compound to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 10H-Phenothiazine-10-carboxamide
  • N-benzyl-N-phenyl-10H-phenothiazine-10-carboxamide
  • 10-Phenylphenothiazine

Uniqueness

10H-Phenothiazine-10-carboxamide, N,N-bis(2-(((methylamino)carbonyl)oxy)ethyl)- is unique due to its dual carboxamide groups, which may confer enhanced solubility and bioavailability compared to other phenothiazine derivatives. This structural feature also allows for more diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmacology.

Properties

CAS No.

65240-98-4

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[2-(methylcarbamoyloxy)ethyl-(phenothiazine-10-carbonyl)amino]ethyl N-methylcarbamate

InChI

InChI=1S/C21H24N4O5S/c1-22-19(26)29-13-11-24(12-14-30-20(27)23-2)21(28)25-15-7-3-5-9-17(15)31-18-10-6-4-8-16(18)25/h3-10H,11-14H2,1-2H3,(H,22,26)(H,23,27)

InChI Key

YEJPBZOMYDQIJR-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCN(CCOC(=O)NC)C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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